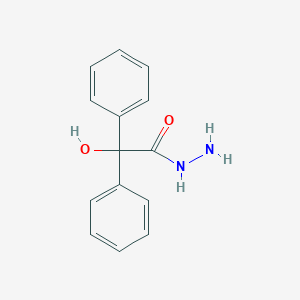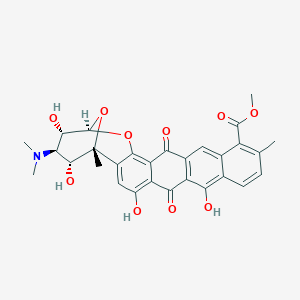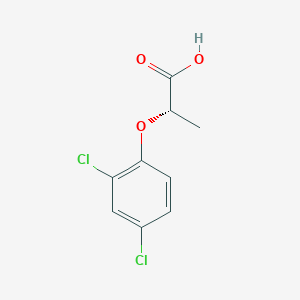
(2s)-2-(2,4-Dichlorophenoxy)propanoic acid
Übersicht
Beschreibung
(2s)-2-(2,4-Dichlorophenoxy)propanoic acid is a compound studied for its unique structural and chemical characteristics. Its relevance spans across various scientific fields due to its molecular architecture and the interactions it undergoes.
Synthesis Analysis
The synthesis of related compounds involves complex reactions such as condensation, chlorination, and esterification, leading to the formation of specific derivatives with distinct structural configurations (Yan Shuang-hu, 2014).
Molecular Structure Analysis
Studies on molecules like (2s)-2-(2,4-Dichlorophenoxy)propanoic acid and its analogs focus on their crystal structures, revealing insights into their molecular geometries and the formation of hydrogen bonded cyclic dimers, which are pivotal for understanding their chemical behavior (C. Kennard et al., 1982).
Chemical Reactions and Properties
The chemical behavior of (2s)-2-(2,4-Dichlorophenoxy)propanoic acid derivatives is influenced by their structure, leading to various reactions such as photodegradation, where different photoproducts are formed depending on the conditions of irradiation (L. Meunier, Emmanuelle Gauvin, P. Boule, 2002).
Physical Properties Analysis
The physical properties such as solubility, surface tension, and volatility of (2s)-2-(2,4-Dichlorophenoxy)propanoic acid derivatives can be optimized to enhance their applications while reducing environmental impact. This optimization is achievable through the preparation of specific ionic liquids (J. Niu et al., 2018).
Chemical Properties Analysis
The chemical properties, including the reactivity and interaction mechanisms of (2s)-2-(2,4-Dichlorophenoxy)propanoic acid and its derivatives, are critical for their applications. Studies focusing on the molecular docking and vibrational, structural, electronic, and optical characteristics provide a comprehensive understanding of these compounds (K. Vanasundari et al., 2018).
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity and Plant Physiology
- Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a derivative of (2s)-2-(2,4-dichlorophenoxy)propanoic acid, is a selective herbicide for wild oat control in wheat. This compound inhibits IAA-stimulated elongation in oat and wheat coleoptile segments and affects root growth in wild oat without impacting wheat (Shimabukuro et al., 1978).
Environmental Impact and Worker Exposure
- A study monitoring urine samples of forestry workers exposed to (2s)-2-(2,4-dichlorophenoxy)propanoic acid (dichlorprop) among other herbicides revealed varying absorbed doses based on application methods and personal protective measures (Lavy et al., 1987).
Research Trends and Toxicology Studies
- Global research trends in the study of (2s)-2-(2,4-dichlorophenoxy)propanoic acid have focused on its toxicology and mutagenicity, with significant contributions from the USA, Canada, and China. Future studies are expected to focus on molecular biology, exposure assessment, and pesticide degradation (Zuanazzi et al., 2020).
Interaction with Other Herbicides
- The compound has been shown to interact with other herbicides such as diclofop-methyl in cultivated oats and wild oat, affecting plant growth, chlorophyll levels, and membrane permeability (Fletcher & Drexler, 1980).
Bioremediation and Environmental Degradation
- Sphingopyxis sp. DBS4, a bacterial strain, can utilize both enantiomers of (2s)-2-(2,4-dichlorophenoxy)propanoic acid as a carbon source, indicating potential for bioremediation of contaminated sites (Zhang et al., 2020).
Analytical Detection in Biological Samples
- Analytical methods have been developed for detecting chlorophenoxy acid herbicides, including (2s)-2-(2,4-dichlorophenoxy)propanoic acid, in human urine samples, which is crucial for monitoring exposure and environmental impact (Rosales-Conrado et al., 2008).
Safety And Hazards
“(2s)-2-(2,4-Dichlorophenoxy)propanoic acid” is classified with the signal word “Warning” and hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(2S)-2-(2,4-dichlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHCENGPTKEIGP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164838 | |
| Record name | Dichlorprop, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-2-(2,4-Dichlorophenoxy)propanoic acid | |
CAS RN |
15165-69-2 | |
| Record name | (-)-Dichlorprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15165-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorprop, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015165692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorprop, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICHLORPROP, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7O13FFA3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



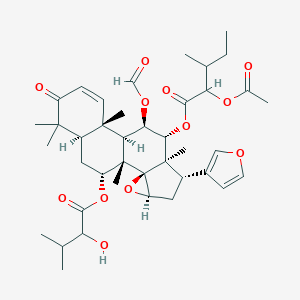
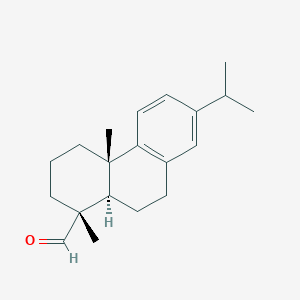


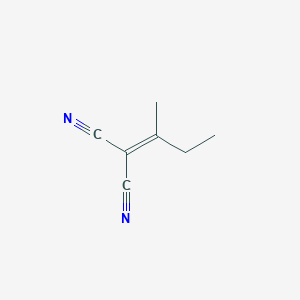


![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)



